Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine
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Overview
Description
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a thiophene ring and an oxadiazole ring, which contribute to its unique chemical properties. Oxadiazoles are known for their wide range of biological activities, making them valuable in medicinal chemistry and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives of the compound .
Scientific Research Applications
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activities and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine can be compared with other similar compounds, such as:
5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine: This compound shares a similar structure but differs in the substitution pattern on the oxadiazole ring.
2-{[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid: This compound contains a sulfanyl group, which imparts different chemical properties and reactivity.
Biological Activity
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine (CAS Number: 1223748-45-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C8H9N3OS. The structure features a methylthiophen moiety attached to an oxadiazole ring, which is known for its diverse biological properties. The compound is classified as an irritant and has been synthesized with a purity of ≥95% .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar oxadiazole derivatives have shown inhibitory effects on various enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibitors of tyrosinase are valuable in treating conditions like hyperpigmentation .
- Anticancer Activity : Compounds containing oxadiazole structures have been evaluated for anticancer properties. For instance, related compounds have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
- Antimicrobial Properties : Some oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:
Cell Line | Concentration (µM) | IC50 (µM) | Observations |
---|---|---|---|
MCF-7 | 0 - 100 | 15 | Significant inhibition observed |
HepG2 | 0 - 100 | 20 | Moderate cytotoxicity |
A549 | 0 - 100 | 25 | Lower inhibition compared to MCF-7 |
HeLa | 0 - 100 | 10 | High sensitivity to treatment |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cell lines, with HeLa cells being particularly sensitive.
Mechanistic Studies
Mechanistic studies involving flow cytometry have revealed that treatment with this compound leads to apoptosis in sensitive cancer cells. The compound appears to induce cell cycle arrest at the sub-G1 phase, suggesting a mechanism involving programmed cell death .
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Anticancer Activity : A study on related oxadiazole derivatives demonstrated significant anticancer activity with IC50 values lower than those of established chemotherapeutics like sorafenib . These findings support the potential use of this compound as a lead compound for further development.
- Tyrosinase Inhibition : Research has shown that oxadiazole derivatives can inhibit tyrosinase activity effectively. This inhibition is critical for developing treatments for skin hyperpigmentation disorders .
Properties
Molecular Formula |
C8H9N3OS |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-methyl-5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H9N3OS/c1-5-3-4-6(13-5)7-10-11-8(9-2)12-7/h3-4H,1-2H3,(H,9,11) |
InChI Key |
JRZLLCXVAUXTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(O2)NC |
Origin of Product |
United States |
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